3'-Fluoro-3'-deoxyadenosine
Overview
Description
3'-Fluoro-3'-deoxyadenosine is a nucleoside analogue that has been synthesized and evaluated for its antiviral properties. It has shown broad-spectrum antiviral activity against a range of viruses, including DNA viruses, single-stranded (+) RNA viruses, and double-stranded RNA viruses. Notably, its antiviral activity spectrum differs from adenosine analogues that inhibit S-adenosylhomocysteine hydrolase, and it has also demonstrated effectiveness in vivo .
Synthesis Analysis
The synthesis of 3'-fluoro-3'-deoxyadenosine involves the treatment of 2',5'-di-O-tritylated nucleoside analogues with diethylaminosulfur trifluoride, followed by deprotection. This method has been used to obtain various 3'-fluorinated ribonucleosides, including 3'-fluoro-3'-deoxyadenosine . Another approach starts from adenosine, using a protected intermediate by triflate activation and nucleophilic displacement with sodium acetate, followed by treatment with diethylaminosulphur trifluoride to achieve inversion of configuration at the 3'-position .
Molecular Structure Analysis
The molecular structure of 3'-fluoro-3'-deoxyadenosine is similar to that of adenosine but with a fluorine atom replacing the hydroxyl group at the 3' position of the sugar moiety. This modification can significantly affect the conformation and stacking interactions of the nucleoside. For instance, dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have been shown to adopt a stacked conformation with a geometry similar to that of adenosine dimers but with a greater extent of base-base overlapping .
Chemical Reactions Analysis
The presence of the fluorine atom in 3'-fluoro-3'-deoxyadenosine can influence its chemical reactivity. Fluorine is a highly electronegative atom, which can affect the electron distribution in the molecule and thus its interaction with enzymes and other biological molecules. The synthesis of related compounds, such as 5'-fluoro-5'-deoxyadenosine, has been reported to be challenging due to the instability of synthetic intermediates, highlighting the unique reactivity of fluorinated nucleosides .
Physical and Chemical Properties Analysis
Fluorinated nucleosides like 3'-fluoro-3'-deoxyadenosine often exhibit unique physical and chemical properties compared to their non-fluorinated counterparts. For example, the introduction of fluorine can increase the thermal stability of nucleic acid duplexes. The synthesis and characterization of dinucleoside monophosphates containing 2'-fluoro-2'-deoxyadenosine have provided insights into the effects of fluorine substitution on nucleotide conformation and stability . Additionally, the synthesis of 3'-fluoro-3'-deoxyadenosine from adenosine has been improved to provide better yields, indicating advancements in the understanding and manipulation of its physical and chemical properties .
Scientific Research Applications
Synthesis Improvements
- Improved Synthesis Techniques : Advances in the synthesis of structurally similar compounds like 5'-fluoro-5'-deoxyadenosine (5'-FDA) have been reported, offering high-yielding access to these compounds. This is significant for the field as the synthesis of such compounds was previously challenging due to the instability of synthetic intermediates (Ashton & Scammells, 2005).
Applications in Antiviral Research
- Antiviral Analysis : Studies have explored the antiviral properties of derivatives of 3'-fluoro-3'-deoxyadenosine. However, research findings indicate that these compounds were inactive in numerous viral assays, guiding future geminal-difluoro analog design (Roy, Serbessa, & Schneller, 2006).
Radiopharmaceutical Applications
- PET Imaging : The fluorinase enzyme from S. cattleya has been used for the incorporation of [18F]-fluoride into various fluorinated adenosine derivatives, including [18F]-5'-fluoro-5'-deoxyadenosine for positron emission tomography (PET) applications. This represents a significant development in the radiopharmaceutical field (Deng et al., 2006).
Enzymatic Methods for Fluorination
- Enzymatic Radiolabelling : The enzymatic radiolabelling of [18F]-5'-fluoro-5'-deoxyadenosine has been successfully carried out, providing a new approach for fluorine-18 labelling of adenosine derivatives (Martarello et al., 2003).
Mechanistic Insights in Biomedical Applications
- HIV-1 Reverse Transcriptase Inhibition : 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), a compound structurally related to 3'-fluoro-3'-deoxyadenosine, has been identified as a potent inhibitor of HIV-1 reverse transcriptase. Its distinct molecular mechanism, which involves delayed chain termination and high fidelity, sets it apart from other inhibitors (Muftuoglu et al., 2014).
Directed Evolution in Enzymatic Synthesis
- Directed Evolution of Fluorinase : The directed evolution of the fluorinase enzyme has led to improved conversion of non-native substrates into 5'-fluoro-5'-deoxyadenosine, demonstrating the potential of enzyme engineering in the field of fluorination (Sun et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226033 | |
Record name | 3'-Fluoro-3'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluoro-3'-deoxyadenosine | |
CAS RN |
75059-22-2 | |
Record name | 3'-Fluoro-3'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Fluoro-3'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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